5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene
Description
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene is a bicyclic spiro compound featuring a spiro[3.5]nonane core with an oxygen atom in the 2-position (oxa ring) and methyl substituents at the 5, 9, and 9 positions. For example, 1,5,9,9-Tetramethyl-2-methylene-spiro[3.5]non-5-ene (C₁₄H₂₂) shares a similar spiro architecture but replaces the oxygen atom with a methylene group and adds a fourth methyl group . These compounds are often identified in natural essential oils, such as vetiver and caper leaf extracts, where they contribute to aromatic profiles .
Such structural nuances may influence its applications in organic synthesis or materials science, though specific studies on this compound remain sparse.
Properties
CAS No. |
142746-97-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5,9,9-trimethyl-2-oxaspiro[3.5]non-5-ene |
InChI |
InChI=1S/C11H18O/c1-9-5-4-6-10(2,3)11(9)7-12-8-11/h5H,4,6-8H2,1-3H3 |
InChI Key |
SZVNIHWJFSLIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C12COC2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene typically involves the reaction of diethyl 2-(6-methylhept-5-en-2-yl)malonate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spiro compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
1,5,9,9-Tetramethyl-2-methylene-spiro[3.5]non-5-ene
7-Isopropylspiro[3.5]non-5-ene
- Structure: Spiro[3.5]non-5-ene with a 7-isopropyl group, biosynthesized via hetero [2 + 2] cyclization of monoterpene and polyketide .
- Occurrence : Isolated from Cryptocarya laevigata as part of δ-lactone derivatives (e.g., cryptolaevilactones).
- Applications : Studied for unique bioactivity due to fused lactone and spiro systems.
5-Methyl-2-oxaspiro[3.5]nonane
- Structure: Oxa-spiro[3.5]nonane with a single methyl group at position 5 .
- Applications: Limited data, but oxa ring may enhance solubility in polar solvents.
Functional and Reactivity Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
